The Pharmacological Potential of 5,7-dichloro-2-acetylbenzofuran: A Technical Guide to its Predicted Biological Activities
The Pharmacological Potential of 5,7-dichloro-2-acetylbenzofuran: A Technical Guide to its Predicted Biological Activities
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry
The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a cornerstone in the architecture of numerous biologically active molecules.[1][2] This privileged scaffold is prevalent in a wide array of natural products and synthetic compounds, demonstrating a remarkable spectrum of pharmacological properties.[1][3][4] The inherent versatility of the benzofuran nucleus allows for chemical modifications that can modulate its biological effects, making it a focal point for drug discovery and development.[3][5] Notable examples of benzofuran-containing drugs include the antiarrhythmic agent amiodarone and the photosensitizer angelicin, underscoring the clinical significance of this chemical class.[4][6][7] Derivatives of benzofuran have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[4][6][7][8][9] The substitution pattern on the benzofuran ring system plays a crucial role in defining the specific biological activity and potency of the resulting compounds.[3][4]
This technical guide provides a comprehensive review of the predicted biological activities of 5,7-dichloro-2-acetylbenzofuran , a specific derivative that holds significant therapeutic potential based on the well-established bioactivities of structurally related analogues. By examining the literature on halogenated and 2-acetylated benzofurans, we can project a strong likelihood of anticancer, antimicrobial, and anti-inflammatory properties for the title compound. This document will delve into the mechanistic underpinnings of these activities, present relevant quantitative data from analogous compounds, and provide detailed experimental protocols for the evaluation of 5,7-dichloro-2-acetylbenzofuran in various biological assays.
Predicted Biological Activities of 5,7-dichloro-2-acetylbenzofuran
Based on an extensive review of the literature, the biological activities of 5,7-dichloro-2-acetylbenzofuran can be logically inferred from its structural components: a benzofuran core, chloro-substituents at positions 5 and 7, and an acetyl group at position 2.
Anticancer Potential
The benzofuran scaffold is a common feature in many compounds with significant anticancer activity.[1][10][11] The presence of halogen atoms, particularly chlorine, on the benzofuran ring has been shown to enhance cytotoxic effects against various cancer cell lines.[10][12] Furthermore, the 2-acetylbenzofuran moiety serves as a key building block for the synthesis of various hybrid molecules with potent antiproliferative properties.[1]
Mechanisms of Action:
The anticancer effects of benzofuran derivatives are often multifaceted, targeting several key cellular pathways:
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Induction of Apoptosis: Many benzofuran compounds exert their anticancer effects by triggering programmed cell death, or apoptosis. This can be initiated through the generation of reactive oxygen species (ROS), leading to cellular stress and the activation of caspase cascades.[12][13]
-
Cell Cycle Arrest: Disruption of the normal cell cycle is another common mechanism. Benzofuran derivatives have been observed to cause cell cycle arrest at different phases, such as G2/M or S phase, thereby inhibiting cancer cell proliferation.[12][13]
-
Enzyme Inhibition: Specific enzymes that are crucial for cancer cell survival and proliferation are often targeted. These include protein kinases like EGFR kinase and cyclin-dependent kinases (CDKs), as well as enzymes like tubulin.[1][11] For instance, some benzofuran derivatives have shown remarkable inhibitory activity against EGFR kinase, comparable to the reference drug gefitinib.[1]
Supporting Evidence from Analogs:
The following table summarizes the anticancer activity of structurally related benzofuran derivatives, providing a strong rationale for investigating 5,7-dichloro-2-acetylbenzofuran as a potential anticancer agent.
| Compound/Derivative | Cancer Cell Line(s) | IC50/Activity | Reference |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung), HepG2 (Liver) | Promising activity against A549; induced G2/M phase arrest in HepG2 cells.[12] | [12] |
| 5-Chlorobenzofuran-2-carboxamide derivatives | Various tumor cells | Antiproliferative effects.[12] | [12] |
| Benzofuran-based hybrids | HePG2, HCT-116, MCF-7, PC3, HeLa | Promising antiproliferative activity; one derivative showed EGFR TK inhibitory activity with an IC50 of 0.93 μM.[1] | [1] |
| Benzofuran-2-carboxamide derivative (50g) | HCT-116, HeLa, HepG2, A549 | IC50 values of 0.87, 0.73, 5.74, and 0.57 μM, respectively.[1] | [1] |
Experimental Workflow for Anticancer Activity Screening:
Caption: A streamlined workflow for the initial in vitro evaluation of the anticancer properties of a novel compound.
Detailed Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., A549, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 5,7-dichloro-2-acetylbenzofuran in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Benzofuran derivatives are recognized for their broad-spectrum antimicrobial properties, exhibiting activity against a range of bacteria and fungi.[5][14] The presence of an acetyl group at the 2-position is a common feature in many antimicrobial benzofurans.[14] Halogenation, particularly with chlorine, can also contribute to the antimicrobial efficacy of these compounds.
Potential Mechanisms of Action:
The antimicrobial action of benzofuran derivatives is thought to involve:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the benzofuran ring may facilitate its interaction with and disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Some benzofuran analogs have been shown to inhibit the formation of biofilms by pathogenic bacteria.[15]
-
Enzyme Inhibition: Specific microbial enzymes essential for survival and replication can be targeted by benzofuran compounds.
Supporting Evidence from Analogs:
| Compound/Derivative | Microorganism(s) | MIC/Activity | Reference |
| Benzofuran derivative from Penicillium crustosum | Salmonella typhimurium, Escherichia coli, Staphylococcus aureus | MIC values of 12.5 µg/mL, 25 µg/mL, and 12.5 µg/mL, respectively.[16] | [16] |
| 2-Arylbenzofurans from Morus species | Methicillin-resistant Staphylococcus aureus (MRSA) | Moderate antibacterial activity.[17] | [17] |
| Substituted benzofuran-2-carboxylate 1,2,3-triazoles | Aspergillus niger, Sclerotium rolfsii, Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Moderate to good zone of inhibition.[2] | [2] |
Experimental Workflow for Antimicrobial Screening:
Caption: A systematic approach for evaluating the antimicrobial efficacy of a test compound.
Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: Grow the microbial strain (e.g., S. aureus, E. coli, C. albicans) in a suitable broth medium overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of 5,7-dichloro-2-acetylbenzofuran in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate. Include a positive control (microbe with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Anti-inflammatory Activity
Benzofuran derivatives have also been reported to possess significant anti-inflammatory properties.[9][16] The mechanism of action often involves the modulation of key inflammatory mediators.
Potential Mechanisms of Action:
-
Inhibition of Pro-inflammatory Enzymes: Enzymes like cyclooxygenase-2 (COX-2) are key players in the inflammatory cascade. Benzofuran derivatives have been shown to inhibit COX-2 activity.[9]
-
Reduction of Nitric Oxide (NO) Production: Overproduction of nitric oxide is a hallmark of inflammation. Some benzofurans can inhibit the release of NO in stimulated macrophages.[16]
-
Modulation of Cytokine Secretion: Pro-inflammatory cytokines, such as interleukin-6 (IL-6), can be downregulated by certain benzofuran compounds.[12][13]
Supporting Evidence from Analogs:
| Compound/Derivative | Assay | Activity | Reference |
| Aza-benzofuran derivatives | Inhibition of nitric oxide release in LPS-stimulated RAW 264.7 macrophages | IC50 values of 17.31 µM and 16.5 µM for two different derivatives.[16] | [16] |
| Novel Benzofuran derivatives | Carrageenan-induced rat paw edema (in vivo) | Demonstrated anti-inflammatory activity.[9] | [9] |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | IL-6 secretion in cancer cell lines | Decreased IL-6 secretion.[12][13] | [12][13] |
Experimental Workflow for Anti-inflammatory Screening:
Caption: An experimental pipeline for the evaluation of the anti-inflammatory potential of a compound.
Detailed Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of 5,7-dichloro-2-acetylbenzofuran for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production. Include a control group with LPS only and a group with the compound alone to check for any intrinsic effects.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a new 96-well plate.
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Synthesis of 5,7-dichloro-2-acetylbenzofuran
While a specific synthesis for 5,7-dichloro-2-acetylbenzofuran was not detailed in the initial search, a general and widely applicable method for synthesizing 2-acetylbenzofurans is the Rap-Stoermer reaction.[18] This reaction involves the condensation of a salicylaldehyde with an α-halocarbonyl compound. A plausible synthetic route for 5,7-dichloro-2-acetylbenzofuran would start from 3,5-dichlorosalicylaldehyde.
Proposed Synthetic Pathway:
Caption: A proposed synthetic route for 5,7-dichloro-2-acetylbenzofuran via a modified Rap-Stoermer reaction.
Conclusion and Future Directions
The structural features of 5,7-dichloro-2-acetylbenzofuran, namely the halogenated benzofuran core and the 2-acetyl substituent, strongly suggest a high probability of significant biological activities. Drawing parallels from a vast body of literature on analogous compounds, it is reasonable to hypothesize that this molecule will exhibit potent anticancer, antimicrobial, and anti-inflammatory properties. The provided experimental workflows and detailed protocols offer a clear roadmap for the systematic evaluation of these predicted activities.
Future research should focus on the synthesis of 5,7-dichloro-2-acetylbenzofuran and its subsequent biological screening using the outlined assays. Should the compound demonstrate promising activity in any of these areas, further studies to elucidate its precise mechanism of action, conduct structure-activity relationship (SAR) analyses with related derivatives, and evaluate its in vivo efficacy and safety profile would be warranted. The exploration of this and other novel benzofuran derivatives continues to be a promising avenue for the discovery of new therapeutic agents to address unmet medical needs.
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